molecular formula C15H10N2O5 B143909 METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE CAS No. 139677-51-3

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE

Cat. No.: B143909
CAS No.: 139677-51-3
M. Wt: 298.25 g/mol
InChI Key: GDEJXTKPWSSTGT-UHFFFAOYSA-N
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Description

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol. This compound belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves several steps. One of the methods includes the reaction of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone with nitric acid in the presence of acetic acid . The reaction conditions typically involve stirring the mixture at 60°C for an hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include nitric acid, acetic acid, and reducing agents like hydrogen or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological processes and as a fluorescent probe for nitric oxide sensing.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a fluorescent probe, it reacts with nitric oxide in aqueous media in the presence of oxygen, forming a triazole derivative with increased fluorescence intensity . This reaction is crucial for monitoring nitric oxide levels in biological studies.

Comparison with Similar Compounds

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE can be compared with other acridine derivatives such as:

    9(10H)-acridone: A parent compound used in the synthesis of various derivatives.

    Acridine orange: A dye used in biological staining.

    Acriflavine: An antiseptic and fluorescent dye.

The uniqueness of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJXTKPWSSTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563864
Record name Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139677-51-3
Record name Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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